An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
An In-depth Technical Guide to 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
This guide provides a comprehensive technical overview of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride (CAS No. 1158548-82-3), a heterocyclic compound of interest in medicinal chemistry and drug discovery. Drawing upon established principles of organic synthesis, analytical chemistry, and pharmacology, this document offers field-proven insights for researchers, scientists, and professionals in drug development. While dedicated peer-reviewed studies on this specific molecule are limited, this guide synthesizes information from closely related analogues and foundational chemical knowledge to provide a robust framework for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a salt of a substituted benzonitrile containing a piperazine moiety. The hydrochloride salt form is often preferred in research and development due to its increased solubility in aqueous media and improved stability compared to the free base.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| Chemical Name | 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride | IUPAC Nomenclature |
| CAS Number | 1158548-82-3 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₂H₁₆ClN₃ | |
| Molecular Weight | 237.73 g/mol | [2] |
| Appearance | White to off-white solid (Predicted) | |
| Solubility | Soluble in water, methanol, and DMSO (Predicted) | General knowledge of hydrochloride salts |
| Melting Point | >250 °C (Decomposition is possible) (Predicted) | |
| pKa | Piperazine nitrogens: ~9.8 and ~5.7 (Predicted for free base) |
Chemical Structure:
The chemical structure consists of a benzonitrile group linked to a piperazine ring through a methylene bridge. The hydrochloride salt is formed by the protonation of one or both of the nitrogen atoms in the piperazine ring, most likely the one further from the electron-withdrawing benzonitrile group.
Caption: Figure 1: Chemical Structure of 4-(Piperazin-1-ylmethyl)benzonitrile Hydrochloride
Synthesis and Purification
The synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride can be achieved through a standard nucleophilic substitution reaction, a cornerstone of medicinal chemistry for the formation of carbon-nitrogen bonds. This is followed by a straightforward acid-base reaction to form the hydrochloride salt.
Synthesis of 4-(Piperazin-1-ylmethyl)benzonitrile (Free Base)
A common and efficient method for the synthesis of the free base involves the reaction of 4-(bromomethyl)benzonitrile with piperazine.[3] The reaction proceeds via an SN2 mechanism where the nucleophilic secondary amine of piperazine attacks the electrophilic benzylic carbon of 4-(bromomethyl)benzonitrile, displacing the bromide leaving group.
Caption: Figure 2: Representative Synthesis Workflow
Experimental Protocol (Representative):
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Reaction Setup: To a solution of 4-(bromomethyl)benzonitrile (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF), add piperazine (2.0-3.0 eq). The excess piperazine acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct.
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Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up and Extraction: Upon completion, the reaction mixture is concentrated under reduced pressure to remove the solvent. The residue is then partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product.
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Purification: The crude 4-(Piperazin-1-ylmethyl)benzonitrile can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure free base.
Formation of the Hydrochloride Salt
The purified free base is converted to its hydrochloride salt to improve its handling and solubility.
Experimental Protocol (Representative):
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Dissolution: Dissolve the purified 4-(Piperazin-1-ylmethyl)benzonitrile in a minimal amount of a suitable organic solvent, such as methanol or isopropanol.
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Acidification: To the stirred solution, add a solution of hydrochloric acid in an organic solvent (e.g., 2 M HCl in diethyl ether or isopropanolic HCl) dropwise until the pH of the solution is acidic (pH 1-2).
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Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by vacuum filtration, washed with a cold, non-polar solvent like diethyl ether to remove any residual impurities, and dried under vacuum to yield 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride as a solid.
Analytical Characterization
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic protons of the benzonitrile ring (δ 7.5-7.8 ppm, two doublets).- Methylene bridge protons (-CH₂-) as a singlet (δ ~3.6 ppm).- Piperazine ring protons as two broad multiplets (δ ~2.5-3.5 ppm).- N-H protons of the protonated piperazine as a broad singlet at a downfield shift (δ >10 ppm), which may exchange with D₂O. |
| ¹³C NMR | - Quaternary carbon of the nitrile group (δ ~118-120 ppm).- Aromatic carbons (δ ~110-145 ppm).- Methylene bridge carbon (δ ~60-65 ppm).- Piperazine ring carbons (δ ~45-55 ppm). |
| FT-IR (ATR) | - Aromatic C-H stretching (~3000-3100 cm⁻¹).- Aliphatic C-H stretching (~2800-3000 cm⁻¹).- Nitrile (C≡N) stretching, a sharp band at ~2220-2230 cm⁻¹.- N-H stretching from the protonated amine, broad band (~2400-2800 cm⁻¹).- C-N stretching (~1100-1300 cm⁻¹). |
| Mass Spec (ESI+) | - The molecular ion of the free base [M+H]⁺ at m/z 202.13. |
Pharmacological Relevance and Potential Applications
Piperazine and its derivatives are a well-established class of compounds with a broad range of pharmacological activities, acting on the central nervous system and as anti-infective agents.[4] The benzonitrile moiety is also a common feature in many bioactive molecules. The combination of these two pharmacophores in 4-(Piperazin-1-ylmethyl)benzonitrile suggests several potential areas of therapeutic interest.
Central Nervous System (CNS) Activity
Many piperazine derivatives exhibit activity at various neurotransmitter receptors, including serotonin, dopamine, and adrenergic receptors.[4] This makes them valuable scaffolds in the development of antipsychotics, antidepressants, and anxiolytics. The specific substitution pattern on the piperazine and the nature of the aromatic ring system are critical determinants of receptor selectivity and functional activity.
Antiviral and Anticancer Potential
Recent studies have highlighted the potential of benzonitrile derivatives containing a piperazine ring as antiviral agents, particularly against the Hepatitis C virus.[5] Additionally, various heterocyclic compounds incorporating the piperazine scaffold have been investigated for their anticancer properties, often through mechanisms involving the inhibition of key signaling pathways or enzymes.[6]
Caption: Figure 3: Representative Signaling Pathway
In Vitro Experimental Workflow: Cytotoxicity Assay
To assess the potential anticancer activity of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells as an indicator of cell viability.
Experimental Protocol (Hypothetical):
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Cell Culture: Culture a human cancer cell line (e.g., HeLa, MCF-7, or A549) in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO₂.
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Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Prepare a stock solution of 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride in DMSO. Perform serial dilutions in growth medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of the compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plate for 48-72 hours.
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MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
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Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Safety and Handling
As with any research chemical, 4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride should be handled with appropriate safety precautions. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
4-(Piperazin-1-ylmethyl)benzonitrile hydrochloride is a chemical entity with significant potential for further investigation in drug discovery, given the established pharmacological importance of its constituent piperazine and benzonitrile moieties. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological evaluation. While specific experimental data for this compound is not extensively published, the principles and protocols outlined herein, derived from closely related analogues, offer a scientifically sound starting point for researchers. As with any novel compound, rigorous experimental validation of its properties and activities is essential.
References
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Yuan, J., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5885-5903. [Link]
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Severin, O. O., et al. (2025). In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. Preprints.org. [Link]
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Ali, M. A., et al. (2022). Novel hybrid motifs of 4-nitroimidazole-piperazinyl tagged 1,2,3-triazoles: Synthesis, crystal structure, anticancer evaluations, and molecular docking study. Heliyon, 8(8), e10243. [Link]
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